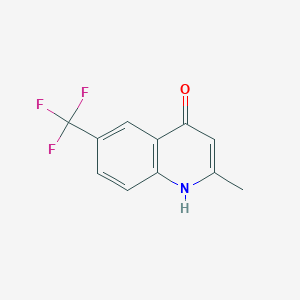

2-Methyl-6-trifluoromethyl-4-quinolinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-5-7(11(12,13)14)2-3-9(8)15-6/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIFTTKKMVJRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949507-76-0 | |

| Record name | 949507-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Methyl 6 Trifluoromethyl 4 Quinolinol and Its Analogs

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The formation of the quinoline ring is a fundamental transformation in organic synthesis, with several named reactions developed to achieve this bicyclic aromatic system. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

The Friedländer synthesis is a classical and widely utilized method for the preparation of quinolines. researchgate.neteurekaselect.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. eurekaselect.com The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline product. wikipedia.orgresearchgate.net

The general mechanism can proceed via two primary pathways. In the first, an aldol (B89426) addition between the 2-amino substituted carbonyl compound and the second carbonyl reactant is the rate-limiting step, forming an aldol adduct. This intermediate then undergoes dehydration to yield an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes and dehydrates to the final quinoline. wikipedia.org An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water to furnish the quinoline ring. wikipedia.org

A significant advantage of the Friedländer synthesis is its versatility, allowing for the preparation of a wide array of substituted quinolines by varying the starting materials. nih.gov However, a notable limitation is the availability of the required 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone precursors. researchgate.net To circumvent this, modifications have been developed, such as the in situ reduction of 2-nitrobenzaldehydes in the presence of the active methylene (B1212753) compound. researchgate.net

The reaction conditions for the Friedländer synthesis have been extensively optimized. While traditionally carried out by refluxing in aqueous or alcoholic solutions with acid or base catalysts, modern adaptations have introduced the use of Lewis acids, ionic liquids, and solid-supported catalysts to improve yields and facilitate milder reaction conditions. nih.govnih.gov Microwave irradiation has also been employed to accelerate the reaction. nih.gov

| Catalyst/Condition | Starting Materials | Product Type | Advantage |

| Acid/Base (Classical) | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Well-established, versatile |

| Lewis Acids | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Often milder conditions, improved yields |

| Ionic Liquids | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Recyclable catalyst, solvent-free options nih.gov |

| Solid-supported catalysts | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Ease of catalyst separation and reuse nih.gov |

| Microwave Irradiation | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Reduced reaction times nih.gov |

| In situ reduction of 2-nitroaryl carbonyls | 2-nitroaryl aldehyde/ketone + α-methylene carbonyl | Polysubstituted quinolines | Avoids isolation of unstable 2-aminoaryl carbonyls researchgate.net |

While the Friedländer synthesis is a powerful tool, several other named reactions provide alternative routes to quinoline derivatives, particularly 4-quinolinols. These methods often start from different precursors and offer complementary strategies for accessing diverse substitution patterns.

The Combes quinoline synthesis involves the reaction of anilines with β-diketones under acidic conditions. The initial step is the formation of an enaminone, which then undergoes intramolecular cyclization and dehydration to yield the quinoline.

The Conrad-Limpach synthesis is a key method for producing 4-hydroxyquinolines (4-quinolinols). This reaction proceeds by the condensation of an aniline with a β-ketoester. The reaction conditions can be controlled to favor either the 4-quinolinol (at higher temperatures) or the 2-quinolinone isomer (at lower temperatures).

The Doebner-von Miller reaction is another versatile method that typically uses an α,β-unsaturated carbonyl compound, which can be generated in situ from an aldol condensation of aldehydes or ketones. This reacts with an aniline in the presence of a strong acid. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been achieved using 4-nitroaniline (B120555) and crotonaldehyde (B89634). nih.gov The mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.net Decarboxylation of the resulting product can then lead to the corresponding quinoline.

Finally, the Niementowski quinoline synthesis is a related reaction that utilizes anthranilic acids and carbonyl compounds to directly produce 4-hydroxyquinolines. researchgate.net

| Reaction Name | Precursors | Key Intermediate/Step | Product Type |

| Combes Synthesis | Aniline, β-diketone | Enaminone formation | Substituted quinolines |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Thermal cyclization | 4-Quinolinols or 2-quinolinones |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl | Michael addition | Substituted quinolines nih.gov |

| Pfitzinger Reaction | Isatin, carbonyl compound | Condensation and cyclization | Quinoline-4-carboxylic acids researchgate.net |

| Niementowski Synthesis | Anthranilic acid, carbonyl compound | Condensation | 4-Hydroxyquinolines researchgate.net |

Regioselective Introduction of Methyl and Trifluoromethyl Substituents

The biological activity and physicochemical properties of quinoline derivatives are highly dependent on the nature and position of their substituents. The regioselective introduction of a methyl group at the C-2 position and a trifluoromethyl group at the C-6 position of the quinoline core is a critical aspect in the synthesis of 2-methyl-6-trifluoromethyl-4-quinolinol.

The introduction of a methyl group at the C-2 position of the quinoline ring can be achieved through several synthetic strategies, often dictated by the chosen primary quinoline synthesis.

In the context of the Friedländer synthesis , the C-2 methyl group is sourced from the carbonyl component. Specifically, reacting a 2-aminoaryl ketone with a ketone containing an α-methyl group, such as acetone (B3395972) or a methyl ketone, will result in the formation of a 2-methylquinoline (B7769805) derivative.

Similarly, in the Doebner-von Miller reaction , the use of crotonaldehyde (which can be formed in situ from acetaldehyde) as the α,β-unsaturated carbonyl component directly leads to the formation of a 2-methylquinoline. nih.gov This is a common and effective method for installing the C-2 methyl substituent.

Alternative approaches involve the modification of a pre-formed quinoline ring. For example, a quinoline-2-carboxylic acid can be subjected to decarboxylation to yield the corresponding 2-methylquinoline. Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to introduce a methyl group at the C-2 position, typically starting from a 2-haloquinoline derivative.

The trifluoromethyl (CF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of this group at the C-6 position of the quinoline ring is typically accomplished by starting with an appropriately substituted aniline precursor.

The most straightforward approach is to begin the quinoline synthesis with an aniline that already bears a trifluoromethyl group at the para-position. For example, using 4-(trifluoromethyl)aniline (B29031) as the starting material in a Conrad-Limpach, Doebner-von Miller, or Combes synthesis will result in a quinoline with the trifluoromethyl group at the C-6 position.

For instance, in a Doebner-von Miller type synthesis, the reaction of 4-(trifluoromethyl)aniline with an appropriate α,β-unsaturated carbonyl compound would yield the desired 6-trifluoromethylquinoline scaffold. This precursor-based strategy is generally the most efficient method for regioselective incorporation of the trifluoromethyl group.

Post-synthetic trifluoromethylation of a pre-formed quinoline ring is also possible but can be more challenging regarding regioselectivity. Methods such as electrophilic trifluoromethylation using reagents like Umemoto's or Togni's reagents, or nucleophilic trifluoromethylation of a haloquinoline, are available but may lead to mixtures of isomers depending on the directing effects of other substituents on the ring.

Derivatization of the Hydroxyl Group at the C-4 Position

The hydroxyl group at the C-4 position of the 4-quinolinol ring system is a versatile functional handle that allows for a wide range of derivatization reactions. This hydroxyl group imparts a phenolic character, although the tautomeric equilibrium with the 4-quinolone form is a key feature of its reactivity.

O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions. Treatment with a base, such as sodium hydride or potassium carbonate, to generate the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents, yields the corresponding 4-alkoxyquinoline.

O-Acylation: Acylation of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction produces the corresponding 4-acyloxyquinoline esters.

Conversion to 4-Haloquinolines: A crucial transformation of the 4-quinolinol moiety is its conversion to a 4-haloquinoline, typically a 4-chloroquinoline (B167314). This is accomplished by treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinoline is a highly valuable intermediate for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles at the C-4 position.

Etherification Reactions (e.g., Williamson Ether Synthesis):

Reactants: 4-Quinolinol, a base (e.g., NaH, K₂CO₃), and an alkyl halide (R-X).

Product: 4-Alkoxyquinoline.

Conditions: Typically performed in a polar aprotic solvent like DMF or acetonitrile.

Esterification Reactions:

Reactants: 4-Quinolinol, an acylating agent (e.g., R-COCl, (RCO)₂O), and a base (e.g., pyridine, Et₃N).

Product: 4-Acyloxyquinoline.

Conditions: Often carried out in an aprotic solvent at or below room temperature.

Halogenation Reactions:

Reactants: 4-Quinolinol and a halogenating agent (e.g., POCl₃, SOCl₂).

Product: 4-Chloroquinoline.

Conditions: Typically requires heating, often with the halogenating agent serving as the solvent.

This derivatization potential makes the 4-hydroxyl group a key site for molecular modification, enabling the synthesis of diverse libraries of quinoline analogs for various applications.

Synthesis of Thioquinolines from 4-Quinolinols

The conversion of the 4-oxo group (in the tautomeric quinolone form) of this compound to a thio-functional group is a critical step in the synthesis of various biologically active compounds. This transformation is typically achieved using thionating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents facilitate the replacement of the oxygen atom of a carbonyl or hydroxyl group with a sulfur atom.

The reaction of this compound with a thionating agent leads to the formation of 2-methyl-6-trifluoromethylquinoline-4-thiol. The general mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus atom of the thionating agent, followed by a series of rearrangements that ultimately result in the formation of a thiocarbonyl group. For quinolinols, the reaction likely proceeds through the keto-enol tautomerism, with the keto form reacting with the thionating agent.

A common method for the synthesis of thioquinolines from their 4-quinolinol precursors involves the use of phosphorus pentasulfide in a high-boiling solvent like pyridine. ossila.com The reaction mixture is typically heated to facilitate the thionation process. Lawesson's reagent is another effective thionating agent that can often be used under milder conditions compared to phosphorus pentasulfide. wikipedia.orgorganic-chemistry.org

Table 1: Thionating Agents for the Synthesis of Thioquinolines

| Reagent | Chemical Name | Typical Reaction Conditions |

| P₄S₁₀ | Phosphorus Pentasulfide | Reflux in pyridine |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Toluene or other inert solvent, often at elevated temperatures |

Nucleophilic Substitution Reactions involving the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of this compound is a key site for introducing structural diversity through nucleophilic substitution reactions. However, the hydroxyl group itself is a poor leaving group. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic displacement.

Once activated, the C-4 position becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functionalities, including amines, azides, thiols, and alkoxides. For instance, treatment of the activated quinolinol with amines would yield 4-aminoquinoline (B48711) derivatives, while reaction with sodium azide (B81097) would produce 4-azidoquinolines. These derivatives can then be further elaborated to generate a library of compounds for biological screening. The reactivity of the C-4 position in quinoline systems towards nucleophiles is a well-established principle in heterocyclic chemistry.

Table 2: Examples of Nucleophilic Substitution Reactions at the C-4 Position

| Nucleophile | Reagent Example | Resulting C-4 Substituent |

| Amine | Primary or Secondary Amine (e.g., R-NH₂) | -NHR |

| Azide | Sodium Azide (NaN₃) | -N₃ |

| Thiol | Thiophenol (PhSH) | -SPh |

| Malonate | Diethyl Malonate | -CH(COOEt)₂ |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. The this compound scaffold is an attractive building block for the synthesis of such hybrid molecules due to its inherent biological relevance and the synthetic handles available for derivatization.

The functional groups introduced at the C-4 position, as described in the previous section, serve as key connection points for linking the quinoline core to other bioactive moieties. For example, a 4-amino or 4-thio derivative of this compound can be coupled with another molecule containing a suitable electrophilic group (e.g., a carboxylic acid, acyl chloride, or alkyl halide) to form a new amide, thioether, or other covalent linkage.

Furthermore, the thioquinoline derivative itself can be a precursor for more complex heterocyclic systems. The sulfur atom can participate in cyclization reactions to form fused ring systems, leading to novel molecular architectures. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents.

Structure Activity Relationship Sar Studies of 2 Methyl 6 Trifluoromethyl 4 Quinolinol Derivatives

Influence of Substituents on Quinoline (B57606) Scaffold Biological Activity

The biological profile of quinoline derivatives is intricately linked to the electronic and steric properties of their substituents. Modifications at various positions of the quinoline nucleus can lead to profound changes in efficacy and selectivity for different biological targets.

The presence of a methyl group at the C-2 position of the quinoline ring can significantly influence the pharmacological profile of the resulting derivatives. In the context of alkyl-4-quinolones, methylation at the C-2 position, often in conjunction with an unsaturated alkyl chain, is a strong predictor of antifungal activity. mdpi.com For instance, certain 2-methyl-4-quinolone derivatives have demonstrated notable activity against various fungal pathogens. mdpi.com

The introduction of a methyl group at the C-2 position can also impact other biological activities. For example, in a series of styrylquinolines, a condensation reaction involving a methyl group at the C-2 position of a protected 8-hydroxyquinoline (B1678124) was a key step in synthesizing compounds with anticancer activity. nih.gov Furthermore, studies on quinoline derivatives as phosphodiesterase 10A inhibitors have shown that modifications at the C-2 position can influence both potency and metabolic stability.

Table 1: Anticancer Activity of Selected 4-Oxoquinoline-3-carboxamide Derivatives This table presents data for analogous compounds to illustrate the effect of substituents on cytotoxicity, as specific data for 2-Methyl-6-trifluoromethyl-4-quinolinol derivatives was not available.

| Compound | Substituent at R | Cell Line | IC50 (µM) |

|---|---|---|---|

| 16b | 4-chlorophenyl | ACP03 (Gastric) | 1.92 |

| 17b | 4-methoxyphenyl | ACP03 (Gastric) | 5.18 |

Data sourced from reference nih.gov

The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.comresearchgate.net The incorporation of a trifluoromethyl group at the C-6 position of the quinoline scaffold can profoundly modulate the biological activity of the resulting derivatives. The high electronegativity of the CF3 group can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

In the context of anticancer agents, the introduction of a trifluoromethyl group has been shown to be beneficial for activity. chemrxiv.org For example, a sterically hindered trifluoromethyl substituent at the C-2 position of a benzimidazole (B57391) ring in benzimidazole–pyrimidine hybrids enhanced in vitro cytotoxicity against the A549 cell line. researchgate.net While this is not the C-6 position of a quinoline, it highlights the general principle of the CF3 group's contribution to anticancer activity.

Furthermore, the trifluoromethyl group's ability to increase lipophilicity can improve a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets. mdpi.comresearchgate.net This property is particularly relevant for the development of drugs targeting central nervous system disorders or intracellular pathogens.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives This table presents Minimum Inhibitory Concentration (MIC) values for analogous quinoline compounds to demonstrate the influence of substitution on antimicrobial potency, as specific data for this compound derivatives was not available.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 11 | S. aureus | 0.12 |

| Compound 11 | E. coli | 8 |

| Compound 12 | S. aureus | 0.12 |

| Compound 12 | E. coli | 256 |

Data sourced from reference nih.gov

The C-4 hydroxyl group of the quinolinol ring is a critical determinant of biological activity, in part due to its ability to exist in tautomeric equilibrium with the 4-oxoquinoline form. mdpi.comresearchgate.net This tautomerism can significantly impact a molecule's interaction with its biological target. researchgate.net Docking studies of quinolone 3-esters with antimalarial activity have highlighted the key role of the 4-oxo and N-H groups in drug-target interactions, emphasizing the importance of the quinolone tautomer for activity. researchgate.net

The 4-hydroxyquinoline (B1666331) form is also crucial for certain biological activities. For example, the hydroxyl group can act as a hydrogen bond donor, facilitating binding to enzyme active sites. The anticancer activity of some quinolinol derivatives has been shown to be dependent on the presence of the hydroxyl moiety. nih.gov

The equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms can be influenced by the solvent environment and the presence of other substituents on the quinoline ring. nih.govnih.gov In many cases, the keto form is favored in both solid and solution states. nih.gov The ability to control this tautomeric equilibrium through chemical modification is a valuable strategy in the design of quinoline-based therapeutic agents. nih.gov

Positional Effects of Functional Groups on Target Interactions

For instance, in a study of mannose-quinoline conjugates, the positional isomers exhibited different antioxidant and antibacterial activities, highlighting that the location of the sugar moiety on the quinoline ring is critical for its biological function. nih.gov Similarly, the anticancer activity of N-(quinolin-8-yl)pyridine-3-sulfonamides is dependent on the substitution pattern on the pyridine (B92270) ring, which in turn affects the interaction with the quinoline core. mdpi.com

The interplay between substituents at different positions can also be crucial. For example, the antimicrobial activity of certain quinoline derivatives is influenced by the combination of substituents at the C-2 and C-7 positions. A comprehensive understanding of these positional effects is essential for the rational design of selective and potent quinoline-based drugs.

Stereochemical Considerations in Derivatives of this compound

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com While specific studies on the stereochemical aspects of this compound derivatives are limited, general principles of stereochemistry in drug design are applicable.

If a derivative of this compound contains a stereocenter, it is highly likely that the different stereoisomers will display varying levels of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. mdpi.com

For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural stereoconfiguration displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for their biological effect. mdpi.com Therefore, for any future development of chiral derivatives of this compound, the separation and individual biological evaluation of each stereoisomer will be a critical step in identifying the most potent and selective therapeutic agent.

Mechanistic Insights into the Biological Activity of 2 Methyl 6 Trifluoromethyl 4 Quinolinol Analogs

Modulation of Specific Biological Pathways and Molecular Targets

The biological effects of 2-Methyl-6-trifluoromethyl-4-quinolinol analogs are rooted in their ability to interact with and modulate specific molecular targets. This modulation leads to downstream effects on essential biological pathways that govern cell life and death.

Inhibition of Enzyme Activities

Quinoline (B57606) derivatives, including those with trifluoromethyl substitutions, are recognized for their capacity to inhibit a diverse array of enzymes that act on DNA. nih.gov This inhibitory action is a cornerstone of their biological activity. Research has demonstrated that these compounds can target enzymes crucial for DNA replication and maintenance, such as bacterial DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to breaks in bacterial DNA, ultimately causing cell death.

Furthermore, certain quinoline-based analogs have shown potent, low-micromolar inhibitory activity against human DNA methyltransferase 1 (DNMT1). nih.gov They have also been found to inhibit other DNA-interacting enzymes, including polymerases and base excision repair glycosylases. nih.gov The mechanism often involves the compound inserting itself into the DNA structure, which in turn affects the enzyme's ability to function correctly. nih.gov In the context of cancer metabolism, related structures like quinoline-3-sulfonamides have been identified as inhibitors of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in aerobic glycolysis. mdpi.com

| Compound Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Quinoline Derivatives | Bacterial DNA Gyrase & Topoisomerase IV | Inhibition of DNA replication | |

| Quinoline-based Analogs | Human DNMT1 | Low micromolar inhibitory potency | nih.gov |

| Quinoline-3-sulfonamides | Lactate Dehydrogenase A (LDHA) | Inhibition of enzyme activity in cancer cells | mdpi.com |

| Quinazoline Antifolates | Thymidylate Synthase (TS) | Enzymatic inhibition | nih.gov |

Interaction with Nucleic Acids and DNA Synthesis

The planar structure of the quinoline ring system facilitates its interaction with nucleic acids, a mechanism central to the activity of many of its derivatives. Studies have shown that trifluoromethyl quinoline derivatives can bind to DNA, with intercalation being a proposed mode of interaction. nih.gov This binding involves the insertion of the flat quinoline molecule between the base pairs of the DNA double helix. nih.govresearchgate.net

This physical interaction with DNA can have significant consequences. For instance, some quinoline-based compounds intercalate into the minor groove of DNA, leading to a conformational change that displaces the catalytic domain of DNA methyltransferases, thereby inhibiting their function. nih.gov The binding strength of these compounds to calf thymus DNA (CT-DNA) has been quantified, with binding constants indicating a strong interaction. researchgate.net Such interactions disrupt the template for DNA synthesis and replication, contributing to the compound's biological effects.

Modulation of Cell Signaling Pathways

Trifluoromethyl quinoline derivatives can exert significant influence over intracellular signaling pathways that are often dysregulated in disease states. A prominent target is the PI3K/AkT/mTOR signaling cascade, which is crucial for regulating the cell cycle, proliferation, and survival. nih.gov This pathway is frequently upregulated in many cancers, making it an attractive therapeutic target. nih.gov Quinoline derivatives have been developed that show inhibitory activity against this pathway. nih.gov

In addition to proliferative pathways, some quinoline analogs can trigger stress-response pathways. Evidence suggests that certain compounds can elicit a DNA damage response, mediated by the activation of the p53 tumor suppressor protein. nih.gov Activation of p53 can halt the cell cycle and initiate apoptosis, providing another mechanism for the antiproliferative effects of these compounds. The ability of quinoline derivatives to modulate these critical signaling networks underscores their potential as targeted agents. nih.govnih.gov

Interference with Cellular Processes (e.g., Microtubule Polymerization)

Beyond enzymatic and signaling targets, trifluoromethyl quinoline analogs can interfere with fundamental cellular machinery. A notable example is their interaction with the cytoskeleton, specifically microtubules. A series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have been identified as potent inhibitors of microtubule polymerization. nih.gov

One derivative, compound 5e, was shown to effectively disrupt the tubulin network within HeLa cells. nih.gov Further investigation revealed that it binds to the colchicine (B1669291) binding site of tubulin, preventing the polymerization of tubulin into microtubules. nih.govresearchgate.net This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. nih.govresearchgate.net This mechanism is a well-established strategy for anticancer agents, and these findings suggest that trifluoromethyl quinoline derivatives are a promising scaffold for developing new tubulin inhibitors. nih.gov

| Compound | Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 5e (2-(trifluoromethyl)quinolin-4-amine derivative) | HeLa | Not specified | Disrupted tubulin network, G2/M arrest, apoptosis | nih.gov |

| Compound 34b (quinoline-indole derivative) | Various cancer cell lines | 2 to 11 nM | Inhibited microtubule polymerization by binding to the colchicine site | researchgate.net |

Exploration of Novel Mechanisms of Action for Trifluoromethyl Quinoline Derivatives

Ongoing research continues to uncover new biological activities and mechanisms for trifluoromethyl quinoline derivatives, expanding their potential applications.

Sodium Channel Blocking Activities

A novel mechanism of action identified for quinoline-derived α-trifluoromethylated alcohols (QTAs) is the blocking of sodium channels. nih.govgeorgiasouthern.edu This activity is particularly relevant for their observed antiepileptic and analgesic properties. nih.gov Studies using in vivo assays have demonstrated that specific QTA compounds can effectively block sodium channels, thereby reducing the inflammatory sodium signals associated with peripheral nerve and tissue damage. nih.govgeorgiasouthern.edu This mechanism is distinct from many of the previously discussed anticancer activities and highlights the versatility of the trifluoromethyl quinoline scaffold. The ability to block sodium channels suggests potential applications in treating neuropathic pain and seizure disorders. nih.gov

Structure-Mechanism Relationships derived from Functional Studies

Functional studies on analogs of this compound have begun to unravel the intricate connections between their chemical structures and their biological effects. These investigations typically involve systematic modifications of the quinoline core and its substituents to probe their roles in interacting with specific cellular components and modulating biological pathways. The trifluoromethyl group at the 6-position is a key feature, known to enhance properties such as lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.

Research into various substituted quinolines has revealed a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. ijresm.comresearchgate.netnih.gov The mechanism of action often involves the inhibition of crucial enzymes or the disruption of cellular processes. For instance, some quinoline derivatives have been shown to act as inhibitors of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial replication. In the context of cancer, quinoline analogs have been investigated as inhibitors of protein kinases and modulators of pathways involved in cell proliferation and apoptosis.

The specific arrangement of substituents in this compound analogs is critical in defining their biological activity. The hydroxyl group at the 4-position, for example, can participate in hydrogen bonding interactions with target proteins, a common feature in the binding of small molecules to the active sites of enzymes.

Influence of Substituents on Anticancer Mechanisms

Functional studies on quinoline derivatives have provided insights into their potential as anticancer agents. While specific data on this compound is limited in the public domain, the broader class of trifluoromethyl-substituted quinolines has been a subject of investigation. The trifluoromethyl group is often employed in drug design to enhance a molecule's interaction with hydrophobic pockets in target proteins.

In a study on novel quinoline-docetaxel analogs, the introduction of a quinoline scaffold to the anticancer drug docetaxel (B913) was explored to create new derivatives with potential anticancer activities against various human cancer cell lines. ijresm.com This highlights the interest in using the quinoline core as a building block for developing new therapeutic agents.

The table below summarizes the hypothetical influence of substitutions on the quinoline ring based on general principles of medicinal chemistry and findings from related quinoline derivatives.

| Position of Substitution | Type of Substituent | Potential Impact on Mechanism of Action |

| C2 | Alkyl (e.g., Methyl) | Can influence steric interactions within the binding site of a target protein. |

| C4 | Hydroxyl/Amino | May act as a key hydrogen bond donor or acceptor, crucial for binding affinity to enzymes or receptors. |

| C6 | Electron-withdrawing (e.g., CF3) | Increases lipophilicity, potentially enhancing cell membrane permeability and metabolic stability. Can influence the electronic properties of the quinoline ring system, affecting binding interactions. |

| C7 | Electron-withdrawing (e.g., Cl, CF3) | Often associated with potent antimalarial activity, suggesting a role in inhibiting parasite-specific pathways. nih.gov |

Antimicrobial and Other Biological Activities

The structural features of this compound analogs also suggest potential for other biological activities. For instance, fluorinated quinoline derivatives have been investigated for their antimicrobial properties. The mechanism often involves the inhibition of bacterial topoisomerases. Structure-activity relationship (SAR) studies are crucial in this context to optimize the antimicrobial potency by modifying the substituents on the quinoline ring.

Furthermore, the quinoline scaffold is present in compounds with anti-inflammatory and analgesic activities. The development of hybrid molecules containing a quinoline moiety has shown promise in this area.

While detailed functional studies specifically on this compound and its direct analogs are not extensively reported in publicly available literature, the existing research on related quinoline derivatives provides a strong foundation for understanding their potential structure-mechanism relationships. The interplay between the methyl, hydroxyl, and trifluoromethyl substituents likely orchestrates a unique profile of biological activity, warranting further investigation to fully elucidate their therapeutic potential.

Advanced Computational and Spectroscopic Investigations of 2 Methyl 6 Trifluoromethyl 4 Quinolinol

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. nih.gov By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing insights that are often in close agreement with experimental results. For quinoline (B57606) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. dergipark.org.trresearchgate.net

Quantum chemical calculations are initiated by optimizing the molecular geometry to find the most stable, lowest-energy structure. nih.gov This process provides key parameters such as bond lengths, bond angles, and dihedral angles.

A critical aspect of understanding a molecule's chemical reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

HOMO: Represents the orbital with the highest energy that contains electrons. Its energy level is associated with the molecule's ability to donate electrons. ossila.com

LUMO: Is the lowest energy orbital that is unoccupied. Its energy level indicates the molecule's ability to accept electrons. ossila.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. wikipedia.org

| Parameter | Calculated Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates the molecule's chemical reactivity and kinetic stability. |

Note: The values in this table are representative examples based on DFT calculations for structurally similar quinoline derivatives and are intended for illustrative purposes.

4-Quinolinol derivatives, including 2-Methyl-6-trifluoromethyl-4-quinolinol, can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). nuph.edu.uaossila.com Computational studies, often combined with experimental data from NMR spectroscopy, are crucial for determining the relative stability of these tautomers. nuph.edu.uaresearchgate.net Theoretical calculations have consistently shown that for 4-quinolinones, the keto (4-oxo) tautomer is significantly more stable than the enol (4-hydroxy) form. nuph.edu.uaresearchgate.net This stability is a key factor in its structural and reactive properties.

Conformational analysis, another important computational task, involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. mdpi.com For this compound, this involves analyzing the rotation of the methyl and trifluoromethyl groups to identify the lowest energy conformer. These calculations help to ensure that the global minimum energy structure is used for subsequent property predictions. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution within a molecule. researchgate.net It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netwolfram.com In an MEP map, different colors represent varying electrostatic potentials:

Red: Indicates regions of high electron density (negative potential), which are prone to electrophilic attack.

Blue: Represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Denotes regions of neutral potential.

For this compound, the oxygen atom of the carbonyl group (in the stable keto form) and the nitrogen atom are expected to be electron-rich regions (red), while the hydrogen atom attached to the nitrogen is an electron-deficient area (blue).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

| Reactivity Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic character of a molecule. |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds. nih.gov When combined with computational predictions, these techniques provide a comprehensive understanding of the molecular structure. researchgate.net

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl group protons, the aromatic protons on the quinoline ring, and the N-H proton. The aromatic region would show complex splitting patterns due to proton-proton coupling. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A key signal in the spectrum of the title compound is the one corresponding to the C4 carbon. A chemical shift value significantly greater than 170 ppm for this carbon provides strong experimental evidence for the predominance of the 4-oxo (keto) tautomeric form in solution, as the C-O carbon in the 4-hydroxy form would appear at a lower chemical shift. nuph.edu.uaresearchgate.netresearchgate.net

Theoretical chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, which often shows excellent agreement with experimental data and aids in the precise assignment of signals. dergipark.org.trresearchgate.net

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH3 | ~2.5 | ~18-25 |

| Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| C-F3 | - | ~120-130 (quartet due to C-F coupling) |

| C=O (C4) | - | >175 |

| N-H | >11.0 (broad) | - |

Note: The chemical shift values are typical ranges for such functional groups and can vary based on the solvent and other structural features.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of a strong absorption band in the 1650-1690 cm⁻¹ region, corresponding to the C=O stretching vibration, further confirms the dominance of the keto tautomer. The C-F bonds of the trifluoromethyl group typically show strong absorptions in the 1100-1300 cm⁻¹ range. dergipark.org.tr

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch | 1650 - 1690 |

| C=C and C=N Stretch | 1500 - 1650 |

| C-F Stretch | 1100 - 1300 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like the HOMO) to a higher energy orbital (like the LUMO). The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. beilstein-archives.org The positions and intensities of these bands are influenced by the substituents on the quinoline ring and the solvent used. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, aiding in the interpretation of experimental results. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. These investigations provide crucial insights into the binding affinity, mode of interaction, and stability of the ligand-receptor complex, which are fundamental in fields like drug discovery.

Predicted Interaction Profile: Based on studies of analogous quinoline structures, the interaction of this compound with a protein's active site would be governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. The 4-quinolinol group is a key player, with the hydroxyl (-OH) group capable of acting as a hydrogen bond donor and the quinoline nitrogen atom acting as a hydrogen bond acceptor.

Computational studies on other substituted quinolines have revealed specific interaction patterns. For instance, molecular docking of fluoroquinolines with human topoisomerase II has shown that the quinoline core can form hydrogen bonds with amino acid residues like Gln773. nih.gov Similarly, studies on 2-methyl-8-nitro quinoline, a structural isomer, have been conducted to understand its binding energy and hydrogen bond interactions with various protein targets. researchgate.net

The substituents on the this compound molecule play distinct roles:

2-Methyl Group: This group typically engages in hydrophobic or van der Waals interactions within the binding pocket of a target protein.

6-Trifluoromethyl Group (-CF3): This is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring. The fluorine atoms can participate in forming halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and specificity. nih.gov

4-Hydroxyl Group (-OH): As a potent hydrogen bond donor and acceptor, this group is critical for anchoring the ligand within the active site.

Molecular dynamics simulations, which model the movement of atoms and molecules over time, would further elucidate the stability of these interactions. Such simulations performed on similar ligand-protein complexes have been used to assess the conformational stability and compactness of the system, providing a more dynamic picture of the binding event. researchgate.net

Table 1: Predicted Ligand-Target Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 4-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamine |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Quinoline Ring System | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| 2-Methyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

Nonlinear Optical (NLO) Properties and Photophysical Behavior

The unique combination of electron-donating (-OH, -CH3) and electron-withdrawing (-CF3) groups attached to the π-conjugated quinoline system suggests that this compound may exhibit interesting nonlinear optical (NLO) and photophysical properties.

Nonlinear Optical (NLO) Properties: Organic molecules with significant NLO properties typically possess a π-electron system coupled with electron donor and acceptor groups, which facilitates intramolecular charge transfer. researchgate.net This arrangement can lead to a large molecular hyperpolarizability (β), a key measure of second-order NLO activity. In this compound, the hydroxyl and methyl groups act as electron donors, while the trifluoromethyl group is a strong acceptor. This "push-pull" configuration across the quinoline scaffold is a known strategy for designing NLO materials. nih.gov

Theoretical investigations using Density Functional Theory (DFT) on similar heterocyclic systems have been employed to calculate NLO properties like polarizability and hyperpolarizability. nih.gov Such calculations for this compound would likely reveal a significant dipole moment and hyperpolarizability, marking it as a candidate for NLO applications.

Photophysical Behavior: The photophysical properties, including absorption and emission of light, are dictated by the molecule's electronic structure. Research on closely related 2-alkyl-6-amino-4-(trifluoromethyl)quinolines provides a valuable framework for predicting the behavior of this compound. scispace.com

These related compounds exhibit absorption maxima (λ_abs) in the ultraviolet range, attributed to π-π* transitions within the quinoline ring system. The presence of the trifluoromethyl group is known to influence these electronic transitions. scispace.com Upon excitation, these molecules display fluorescence, with emission maxima (λ_em) typically in the purple-to-blue region of the visible spectrum. scispace.com

A significant Stokes shift (the difference between the absorption and emission maxima) is often observed, particularly in polar solvents, indicating a substantial change in the molecule's geometry and charge distribution between the ground and excited states. beilstein-journals.orgresearchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can vary based on the solvent environment and the specific substituents on the quinoline ring. researchgate.netbeilstein-archives.org

Table 2: Predicted Photophysical Properties of this compound Based on Analogous Compounds

| Property | Predicted Value / Behavior | Rationale / Comparison |

|---|---|---|

| Absorption Maxima (λ_abs) | ~350-380 nm | Based on studies of 2-alkyl-4-(trifluoromethyl)quinolines, which show strong absorption in this region. scispace.com |

| Emission Maxima (λ_em) | ~420-480 nm | Expected blue fluorescence, typical for this class of quinoline derivatives. scispace.com |

| Stokes Shift | Moderate to High (e.g., 60-150 nm) | Analogous compounds show significant Stokes shifts that increase with solvent polarity. beilstein-journals.orgresearchgate.net |

| Fluorescence Quantum Yield (Φf) | Low to Good | Can be highly dependent on solvent; related Schiff bases show yields from 0.12 to 0.85. researchgate.netbeilstein-archives.org |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Methyl-6-trifluoromethyl-4-quinolinol?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency in quinoline core formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) can improve trifluoromethyl group incorporation .

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 120°C for fluorination) minimizes side reactions.

- Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : Compare <sup>1</sup>H/<sup>19</sup>F NMR shifts with calculated values (DFT) to confirm substituent positions .

- X-ray crystallography : Use SHELXL (via SHELX suite) for high-resolution structure determination, especially for verifying trifluoromethyl group orientation .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C11H8F3NO) and rule out isotopic impurities .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between product and byproducts .

- TLC monitoring : Silica gel plates with UV detection (254 nm) to track reaction progress and identify impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 65:35) for final purity assessment (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address variability via:

- Dose-response standardization : Use EC50/IC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

- Metabolic stability assays : Incubate with liver microsomes (human vs. rodent) to identify species-specific degradation pathways .

- Structural analogs : Compare activity of 6-trifluoromethyl vs. 6-chloro derivatives to isolate substituent effects .

Q. What strategies enable high-throughput screening of this compound in drug discovery?

- Methodological Answer :

- Fragment-based libraries : Design analogs with modular substitutions (e.g., methyl → ethyl, trifluoromethyl → pentafluorophenyl) .

- Automated docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets like kinase domains .

- Microscale synthesis : Employ flow chemistry (e.g., Syrris AFRICA) to generate 50–100 mg batches for parallel biological testing .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map HOMO/LUMO orbitals and assess electron-withdrawing effects of CF3 .

- Molecular dynamics : Simulate solvation in explicit water models (e.g., TIP3P) to estimate logP and membrane permeability .

- SAR analysis : Correlate computed electrostatic potentials (ESP) with experimental IC50 values to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.